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Compound of Interest

Compound Name: Pigment red 112

Cat. No.: B035991

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of Pigment Red 112 (C.I. 12370), a vibrant and lightfast monoazo pigment. The synthesis is
achieved through a classic two-step process involving the diazotization of 2,4,5-trichloroaniline
followed by an azo coupling reaction with N-(2-methylphenyl)-3-hydroxy-2-naphthamide.

Chemical Principles

The synthesis of Pigment Red 112 is a prime example of an electrophilic aromatic substitution
reaction. The overall process can be divided into two key stages:

» Diazotization: 2,4,5-trichloroaniline, a primary aromatic amine, is converted into a highly
reactive diazonium salt. This is accomplished by treating the amine with nitrous acid (HNO2),
which is typically generated in situ from sodium nitrite (NaNOz) and a strong mineral acid,
such as hydrochloric acid or sulfuric acid. The reaction is performed at low temperatures (0-5
°C) to ensure the stability of the diazonium salt.

e Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with the
electron-rich coupling component, N-(2-methylphenyl)-3-hydroxy-2-naphthamide (commonly
known as Naphthol AS-D). The coupling reaction typically occurs at a controlled pH and
temperature to yield the final azo pigment, Pigment Red 112.

Quantitative Data Summary
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The synthesis of Pigment Red 112 can be carried out using various methodologies, with
traditional batch processing and modern microreactor technology being two common
approaches. The choice of method can significantly impact the yield and purity of the final

product.
. . . . . Environmental
Synthesis Method Typical Yield (%) Typical Purity (%)
Impact

Traditional Batch i

_ 95-98% 85-90% High
Synthesis
Microreactor

92-95% 98-99% Low

Synthesis

Experimental Protocols

The following protocols provide a detailed step-by-step guide for the laboratory-scale synthesis
of Pigment Red 112.

Protocol 1: Diazotization of 2,4,5-Trichloroaniline

Materials:

e 2.4 5-Trichloroaniline

Concentrated Hydrochloric Acid (HCI, 37%)

Sodium Nitrite (NaNO2)

Distilled Water

e Ice

Procedure:

e In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a
dropping funnel, add 19.6 g (0.1 mol) of 2,4,5-trichloroaniline.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b035991?utm_src=pdf-body
https://www.benchchem.com/product/b035991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Carefully add 60 mL of distilled water and 30 mL of concentrated hydrochloric acid to the
flask.

Stir the mixture to form a fine, uniform suspension.

Cool the suspension to 0-5 °C using an ice-salt bath. Maintain this temperature range
throughout the diazotization process.

In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 40 mL of distilled water
and cool the solution to 0-5 °C.

Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of 2,4,5-
trichloroaniline hydrochloride over a period of 30-60 minutes. The rate of addition should be
controlled to ensure the temperature does not rise above 5 °C.

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5
°C for an additional 30 minutes to ensure the reaction goes to completion.

The resulting clear to pale yellow solution is the diazonium salt of 2,4,5-trichloroaniline. It is
unstable and should be used immediately in the subsequent azo coupling step.

Protocol 2: Azo Coupling Reaction

Materials:

N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D)
Sodium Hydroxide (NaOH)

Sodium Acetate

Distilled Water

Ice

The freshly prepared diazonium salt solution from Protocol 1

Procedure:
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e In a1l L beaker equipped with a mechanical stirrer, dissolve 27.7 g (0.1 mol) of N-(2-
methylphenyl)-3-hydroxy-2-naphthamide in 200 mL of distilled water containing 12 g of
sodium hydroxide. Warm the mixture gently if necessary to achieve complete dissolution.

e Cool the resulting solution to 10-15 °C in an ice bath.

» Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the stirred
solution of the coupling component over a period of 60-90 minutes.

» During the addition, maintain the temperature of the reaction mixture between 10-15 °C.

o Simultaneously with the diazonium salt addition, add a solution of sodium acetate to maintain
the pH of the reaction mixture between 4.5 and 5.5.

» Upon addition of the diazonium salt, a vibrant red precipitate of Pigment Red 112 will form.

o After the complete addition, continue stirring the reaction mixture for an additional 2 hours at
room temperature to ensure the completion of the coupling reaction.

Protocol 3: Isolation and Purification of Pigment Red
112

Materials:

e The crude Pigment Red 112 suspension from Protocol 2

 Distilled Water

e Ethanol

Procedure:

« Filter the crude Pigment Red 112 precipitate using a Buchner funnel under vacuum.

e Wash the filter cake thoroughly with hot distilled water until the filtrate is colorless and neutral
to pH paper. This step is crucial to remove any unreacted starting materials and inorganic
salts.
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o Wash the filter cake with a small amount of ethanol to aid in the removal of water.
e Dry the purified pigment in a vacuum oven at 60-70 °C until a constant weight is achieved.

o The final product is a bright red powder.

Characterization
The synthesized Pigment Red 112 can be characterized using various analytical techniques to

confirm its identity and purity.

e Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Pigment Red 112
will show characteristic absorption bands. Key peaks to look for include N-H stretching, C=0
stretching of the amide, N=N stretching of the azo group, and C-Cl stretching.[1][2][3]

» 'H-NMR Spectroscopy: The proton NMR spectrum will provide information about the
chemical environment of the hydrogen atoms in the molecule, confirming the aromatic and
methyl protons of the structure.

o UV-Visible Spectroscopy: The UV-Vis spectrum will show a characteristic absorption
maximum in the visible region, which is responsible for the pigment's red color.

Visualizations
Experimental Workflow
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Caption: Workflow for the synthesis of Pigment Red 112.

Logical Relationship of Synthesis

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b035991?utm_src=pdf-body-img
https://www.benchchem.com/product/b035991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

2.,4,5-Trichloroaniline

Diazotization (0-5°C)
__________ N-(2-methylphenyl)-3-hydroxy-2-naphthamide
((\ETelgligle] WANSED))

Azo Coupling (pH 4.5-5.5, 10-15°C)

Pigment Red 112

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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